An In-depth Technical Guide to the Chemical Properties of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
An In-depth Technical Guide to the Chemical Properties of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a crucial heterocyclic building block in medicinal chemistry. Its di-chloro substituted pyridazine ring, fused to a saturated cyclohexane moiety, offers a versatile scaffold for the synthesis of complex molecular architectures. The electron-deficient nature of the phthalazine core, amplified by the two chlorine atoms, renders the 1 and 4 positions highly susceptible to nucleophilic substitution. This reactivity profile has been effectively exploited in the development of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this important intermediate, with a focus on its role in the synthesis of biologically active molecules.
Introduction
Phthalazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 1,4-disubstituted phthalazine scaffold, in particular, has proven to be a privileged structure in the design of kinase inhibitors.[2] 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS No. 67279-24-7) serves as a key starting material for accessing a wide array of these derivatives.[3] Its unique structure allows for the introduction of various functionalities at the 1 and 4 positions, enabling the systematic exploration of the structure-activity relationships (SAR) of novel drug candidates. This guide will delve into the fundamental chemical properties of this compound, providing insights into its synthesis, reactivity, and its application in the synthesis of targeted therapies.
Physicochemical Properties
A summary of the key physicochemical properties of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈Cl₂N₂ | [4] |
| Molecular Weight | 203.07 g/mol | [4] |
| CAS Number | 67279-24-7 | [4] |
| IUPAC Name | 1,4-dichloro-5,6,7,8-tetrahydrophthalazine | [4] |
| Appearance | Off-white to light yellow solid | [5] |
| Boiling Point | 381.2 °C at 760 mmHg | [6] |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [5] |
Synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
The primary route for the synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine involves the chlorination of the corresponding dione precursor, 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione.
Reaction Scheme
Caption: Synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.
Detailed Experimental Protocol
The following protocol is based on established procedures for the chlorination of phthalazinediones.[6]
Materials:
-
2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Sodium carbonate (Na₂CO₃)
-
Sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
A mixture of 2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione (e.g., 855 mg, 5.14 mmol) and phosphorus oxychloride (e.g., 5 mL) is heated under reflux for 16 hours.[6]
-
After cooling to room temperature, the reaction mixture is carefully poured into ice.
-
The acidic solution is neutralized with solid sodium carbonate until the effervescence ceases. Caution: This neutralization is exothermic and should be performed slowly and with cooling.
-
The aqueous layer is extracted twice with ethyl acetate.[6]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[6]
-
The crude product can be purified by trituration with a suitable solvent, such as ethanol, to yield 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine as a solid.[6]
Expertise & Experience Insights:
-
Choice of Chlorinating Agent: Phosphorus oxychloride is a powerful chlorinating agent commonly used to convert cyclic amides (lactams) to their corresponding chloro-imines. In this case, it effectively converts the tautomeric enol form of the dione to the dichloro derivative. The use of an excess of POCl₃ also serves as the reaction solvent.
-
Reaction Time and Temperature: The prolonged reflux is necessary to drive the chlorination reaction to completion. The high temperature ensures the solubility of the starting material and facilitates the reaction kinetics.
-
Work-up Procedure: The careful quenching on ice is crucial to hydrolyze the excess POCl₃. Neutralization with sodium carbonate is necessary to remove acidic byproducts and allow for efficient extraction of the organic product.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
~ 2.0-2.2 ppm (multiplet, 4H): Protons at the C6 and C7 positions of the cyclohexyl ring.
-
~ 2.9-3.1 ppm (multiplet, 4H): Protons at the C5 and C8 positions of the cyclohexyl ring, which are adjacent to the aromatic ring and thus slightly deshielded.
¹³C NMR Spectroscopy (Predicted)
-
~ 20-25 ppm: Carbons at the C6 and C7 positions.
-
~ 25-30 ppm: Carbons at the C5 and C8 positions.
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~ 140-145 ppm: Quaternary carbons of the fused rings.
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~ 155-160 ppm: Carbons at the C1 and C4 positions, bonded to chlorine.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 202, with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).
Infrared Spectroscopy (Predicted)
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~ 2950-2850 cm⁻¹: C-H stretching vibrations of the cyclohexyl ring.
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~ 1600-1550 cm⁻¹: C=N stretching vibrations of the pyridazine ring.
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~ 800-700 cm⁻¹: C-Cl stretching vibrations.
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The key feature of the chemical reactivity of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is the facile displacement of the chlorine atoms at the 1 and 4 positions by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring makes the carbon atoms at the 1 and 4 positions highly electrophilic and susceptible to nucleophilic attack.
Caption: General reactivity of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.
Reaction with Amines
The reaction with amines is one of the most common and synthetically useful transformations of this scaffold.
Experimental Protocol (Example with Hydrazine): [6]
-
To a solution of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (406 mg, 2.0 mmol) in 2 mL of THF, add hydrazine (704 µL, 12 mmol).[6]
-
Heat the mixture at 60°C for 5.5 hours.[6]
-
After cooling, add 3 mL of water and 10 mL of EtOAc.[6]
-
Filter the resulting suspension, wash with water (3 x 5 mL), and concentrate to provide the product.[6]
Expertise & Experience Insights:
-
Sequential Substitution: It is often possible to achieve selective mono-substitution by using one equivalent of the nucleophile at a lower temperature. The introduction of the first nucleophile can deactivate the ring towards a second substitution, which may require more forcing conditions (higher temperature, stronger base).
-
Choice of Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often added to scavenge the HCl generated during the reaction.
Reaction with Other Nucleophiles
While less documented for this specific tetrahydro-derivative, by analogy with other 1,4-dichlorophthalazines, it is expected to react with a variety of other nucleophiles, including:
-
Thiols: To form thioether linkages.
-
Alcohols/Phenols: To form ether linkages.
-
Organometallic reagents: In cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.
Applications in Drug Discovery and Development
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a valuable intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The phthalazine core serves as a scaffold to which various substituents can be attached to interact with the ATP-binding site of kinases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several phthalazine-based compounds have been developed as potent VEGFR-2 inhibitors.[1][7] The general strategy involves the substitution of the chlorine atoms with moieties that can interact with key amino acid residues in the kinase domain of VEGFR-2.
Transforming Growth Factor-β (TGF-β) Pathway Inhibitors
The TGF-β signaling pathway is implicated in a variety of cellular processes, and its dysregulation is associated with cancer and fibrosis. Phthalazine-containing molecules have been identified as inhibitors of the TGF-β pathway.[2][8] These inhibitors often work by targeting the TGF-β type I receptor (TGFβRI) kinase.
Safety and Handling
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[5]
Conclusion
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a highly versatile and valuable intermediate for the synthesis of complex heterocyclic compounds with significant biological activity. Its straightforward synthesis and predictable reactivity, dominated by nucleophilic aromatic substitution, make it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibition. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in research and drug development.
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- Liu, Y., et al. (2021). Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. Frontiers in Pharmacology, 12, 732813.
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